Product packaging for Methyl 3-cyano-2-hydroxybenzoate(Cat. No.:)

Methyl 3-cyano-2-hydroxybenzoate

Cat. No.: B14011707
M. Wt: 177.16 g/mol
InChI Key: OGUVCDYBQZPTJQ-UHFFFAOYSA-N
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Description

Contextualizing Methyl 3-cyano-2-hydroxybenzoate within Contemporary Organic Synthesis Paradigms

This compound is a multifunctional aromatic compound whose structure is primed for diverse applications in modern organic synthesis. Its chemical architecture, featuring a methyl ester, a hydroxyl group, and a cyano group on a benzene (B151609) ring, offers multiple reaction sites. The ortho-hydroxybenzoate substructure is a well-known motif, with the parent compound, methyl salicylate, being a key natural product and synthetic intermediate. hmdb.cafoodb.ca The presence of the cyano and hydroxyl groups significantly expands the synthetic potential beyond that of a simple benzoate (B1203000) ester.

The cyano group (-C≡N) is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in the formation of heterocyclic rings. The hydroxyl group (-OH) can be alkylated, acylated, or serve as a directing group in electrophilic aromatic substitution reactions. The interplay between the electron-withdrawing cyano group and the electron-donating hydroxyl group, along with the ester, creates a unique electronic environment on the aromatic ring, influencing its reactivity and the acidity of the phenolic proton. This makes this compound a valuable precursor for the synthesis of more complex molecules, including pharmaceutical intermediates and specialized dyes.

The synthesis of related substituted cyanobenzoates often involves multi-step processes. For instance, the preparation of isomers like methyl 3-cyano-4-hydroxybenzoate can be achieved by formylating a hydroxybenzoate precursor, followed by the conversion of the formyl group into a cyano group. google.comgoogle.com This general strategy highlights a common paradigm in modern synthesis where simple, readily available starting materials are sequentially functionalized to build molecular complexity.

Table 1: Physicochemical Properties of Related Benzoate Esters

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
Methyl 3-hydroxybenzoateC₈H₈O₃152.1570-72 280-281
Methyl 3-cyanobenzoateC₉H₇NO₂161.1661-63135-137 (at 13 mmHg)
Methyl Salicylate (Methyl 2-hydroxybenzoate)C₈H₈O₃152.15-8.6220-224

Note: Data for this compound is not widely available, so properties of structurally related compounds are provided for context.

Evolution of Research Interests in Cyano- and Hydroxyl-Substituted Aromatic Esters

Research interest in aromatic compounds bearing both cyano and hydroxyl groups has evolved significantly over the decades, driven by their utility as synthetic intermediates and their incorporation into functional materials. Initially, the focus was primarily on the fundamental reactivity of these compounds and their use as precursors for dyes, polymers, and pharmaceuticals. The ability of the cyano group to confer thermodynamic stabilization to certain ring systems has also been a subject of computational and experimental investigation. researchgate.net

In recent years, the focus has expanded to include the development of novel synthetic methodologies that are more efficient and sustainable. For example, methods have been developed to avoid the use of highly toxic cyanides, such as cuprous cyanide, in the synthesis of cyanophenols, making the processes more suitable for industrial applications. google.comgoogle.com The conversion of formyl groups to cyano groups represents a safer and more direct route that is amenable to large-scale production. google.com

Furthermore, the unique electronic and hydrogen-bonding capabilities of cyano- and hydroxyl-substituted aromatics have made them attractive targets for materials science. These functionalities are known to influence the mesomorphic properties of molecules, making them key components in the design of new liquid crystalline materials. researchgate.net The ability to form specific intermolecular interactions, such as hydrogen bonds, is crucial for the self-assembly of molecules into organized supramolecular structures. researchgate.net The continued exploration of these compounds is expected to yield novel materials with tailored optical, electronic, and thermal properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7NO3 B14011707 Methyl 3-cyano-2-hydroxybenzoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7NO3

Molecular Weight

177.16 g/mol

IUPAC Name

methyl 3-cyano-2-hydroxybenzoate

InChI

InChI=1S/C9H7NO3/c1-13-9(12)7-4-2-3-6(5-10)8(7)11/h2-4,11H,1H3

InChI Key

OGUVCDYBQZPTJQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC(=C1O)C#N

Origin of Product

United States

Synthetic Methodologies and Chemical Synthesis Strategies

Established Synthetic Routes for Methyl 3-cyano-2-hydroxybenzoate and Analogous Structures

The creation of polysubstituted aromatic compounds like this compound requires a retrosynthetic approach, where the target molecule is deconstructed into simpler, readily available starting materials. The primary challenge lies in the regioselective introduction of the functional groups onto the aromatic ring, a process governed by the directing effects of the substituents already present.

Esterification Approaches for Benzoic Acid Derivatives

A common and fundamental step in the synthesis of this compound is the esterification of a corresponding benzoic acid derivative. The Fischer esterification is a classic method, involving the reaction of the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. libretexts.orgyoutube.com This reaction is reversible, and to drive the equilibrium towards the ester product, an excess of methanol is often used. libretexts.org

Alternatively, for substrates that may be sensitive to strong acidic conditions, other esterification methods can be employed. One such method involves the use of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). jocpr.com This approach proceeds under milder conditions. Another technique is the reaction of the carboxylate salt of the benzoic acid with an alkyl halide, like methyl iodide, in an SN2 reaction. libretexts.org

A patent describes the esterification of hydroxybenzoic acids by reacting them with a halocarbon in a homogeneous liquid phase with a nonquaternizable tertiary amine as a catalyst. google.com

Esterification Method Reagents Conditions
Fischer EsterificationCarboxylic acid, Methanol, Strong acid catalyst (e.g., H₂SO₄)Typically heated to reflux libretexts.orgyoutube.com
DCC/DMAP CouplingCarboxylic acid, Methanol, Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP)Mild, often room temperature jocpr.com
Alkylation of CarboxylateCarboxylate salt, Methyl halide (e.g., CH₃I)SN2 reaction conditions
Halocarbon ReactionHydroxybenzoic acid, Halocarbon, Nonquaternizable tertiary amineHomogeneous liquid phase google.com

Introduction of Cyano Functionality

The introduction of the cyano group is a critical step and can be achieved through several methods, primarily involving transition metal-catalyzed reactions or the conversion of an aldehyde.

Palladium-catalyzed cyanation of aryl halides (bromides, chlorides) or triflates is a powerful and widely used method for the synthesis of benzonitriles. rsc.orgorganic-chemistry.org This reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a cyanide source, such as zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]). rsc.orgorganic-chemistry.org The use of K₄[Fe(CN)₆] is advantageous as it is a less toxic cyanide source. organic-chemistry.org

Nickel-catalyzed cyanation has also emerged as a viable alternative, offering a different reactivity profile and sometimes proving more effective for certain substrates. acs.orggoogle.comgoogle.com These reactions can be performed under various conditions, and recent advancements have focused on developing more efficient and environmentally benign protocols. acs.orggoogle.com

An alternative to metal-catalyzed cross-coupling is the conversion of an aldehyde group to a cyano group. This two-step process involves the initial formation of an aldoxime by reacting the aldehyde with hydroxylamine (B1172632). The subsequent dehydration of the aldoxime yields the nitrile. A variety of dehydrating agents can be used for this transformation, including acetic anhydride (B1165640), thionyl chloride, or phosphorus pentoxide.

A patent for the preparation of methyl 3-cyano-4-hydroxybenzoate describes a method where a formyl group is converted to a cyano group, highlighting its efficiency for large-scale production. google.com Another method involves the use of hydroxylamine and industrial formic acid in a reflux reaction. google.com

Cyanation Method Starting Material Key Reagents Notes
Palladium-catalyzed CyanationAryl halide or triflatePalladium catalyst, Ligand, Cyanide source (e.g., Zn(CN)₂, K₄[Fe(CN)₆]) rsc.orgorganic-chemistry.orgWidely applicable and well-established. rsc.org
Nickel-catalyzed CyanationAryl halide or triflateNickel catalyst, Ligand, Cyanide source acs.orggoogle.comgoogle.comAn effective alternative to palladium catalysis. acs.org
Oximation and DehydrationAromatic aldehyde1. Hydroxylamine (to form oxime) 2. Dehydrating agentA two-step process for converting an aldehyde to a nitrile. google.comgoogle.com
Direct C-H CyanationArenePhotoredox catalyst, Cyanide sourceAn emerging method for direct functionalization. nih.govacs.org

Strategies for Hydroxyl Group Installation and Manipulation

The hydroxyl group can either be present in the starting material or introduced at a later stage of the synthesis. If starting with a phenol (B47542) derivative, the hydroxyl group can act as a directing group in electrophilic aromatic substitution reactions. It is a strong ortho-, para-director.

In some synthetic routes, it may be necessary to protect the hydroxyl group to prevent unwanted side reactions during subsequent transformations. Common protecting groups for phenols include ethers (e.g., methyl, benzyl) or silyl (B83357) ethers (e.g., tert-butyldimethylsilyl). These protecting groups can be removed under specific conditions to regenerate the hydroxyl group.

Regioselective Functionalization Techniques in Aromatic Systems

The final arrangement of substituents on the benzene (B151609) ring is a consequence of the regioselectivity of the reactions employed. The directing effects of the functional groups play a crucial role. For instance, the hydroxyl group is an activating ortho-, para-director, while the cyano and ester groups are deactivating meta-directors.

The synthesis of this compound requires careful planning to achieve the desired 1,2,3-substitution pattern. Often, the synthesis will start with a disubstituted benzene derivative where the existing substituents direct the introduction of the third group to the desired position. For example, starting with a 2-hydroxybenzoate derivative, the introduction of the cyano group would need to be directed to the 3-position. This can be challenging due to the para-directing influence of the hydroxyl group. Therefore, strategies such as ortho-lithiation followed by reaction with a cyanating agent can be employed to achieve the desired regioselectivity. rsc.orgnih.gov The interplay of electronic and steric effects ultimately governs the outcome of the functionalization steps. nih.gov

Advanced Synthetic Methodologies

Modern organic synthesis prioritizes the development of sophisticated techniques that offer high yields, selectivity, and improved environmental profiles. The synthesis of polysubstituted aromatic compounds like this compound benefits significantly from these advancements.

The construction of the cyano-substituted benzene ring system relies heavily on efficient methods for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. Catalysis plays a pivotal role in achieving these transformations with precision and efficacy.

Recent research has led to the development of straightforward and efficient metal-free cascade reactions for creating C-C and C-N bonds in the synthesis of nitrogen-containing heterocycles like 3-cyano-2-pyridones. mdpi.com These methods are noted for their wide functional group tolerance, simple operational requirements, and mild reaction conditions. mdpi.com While not a direct synthesis of this compound, these principles of metal-free cascade reactions are influential in the broader field of synthesizing cyano-functionalized compounds.

Strategies for green amination of biomass-derived molecules also inform the synthesis of nitrogenous chemicals. rsc.org These approaches often utilize thermocatalysis, electrocatalysis, or photocatalysis to form C-N bonds, highlighting the ongoing innovation in catalytic system design. rsc.org In a related context, copper-catalyzed cross-coupling reactions with boronic acids have been effectively used to create C-N bonds for the synthesis of various carbazole (B46965) alkaloids, demonstrating the power of metal catalysis in constructing complex nitrogen-containing aromatics. researchgate.net

For the crucial C-C bond formation involved in introducing a cyano group, cyanosilylation using trimethylsilyl (B98337) cyanide (TMSCN) represents a greener alternative to toxic reagents like HCN or NaCN. researchgate.net This reaction, often catalyzed by Lewis acids, facilitates the nucleophilic addition to carbonyl compounds, which can be a key step in pathways leading to cyanobenzoates. researchgate.net

The integration of green chemistry principles is paramount in modernizing the synthesis of chemical compounds, aiming to reduce environmental impact and enhance safety. A primary focus in the synthesis of cyanobenzoates has been the replacement of hazardous reagents.

A significant advancement is the avoidance of highly toxic cyanides, such as cuprous cyanide, which were used in traditional synthetic routes. google.comgoogle.comgoogle.com Newer methods prepare the cyano group by converting a formyl group, a process that is more efficient, direct, and significantly safer, making it more suitable for industrialization. google.comgoogle.comgoogle.comwipo.int This transformation from an aldehyde to a nitrile is a cornerstone of greener synthetic pathways for this class of compounds.

Another green approach involves the synthesis of a related compound, methyl 3-cyanobenzoate, from methyl 3-formylbenzoate and hydroxylamine hydrochloride. researchgate.net This method optimizes conditions using acetic anhydride as a dehydrating agent, achieving a high yield of 95.1% and resulting in a product with over 98% purity. researchgate.net The process emphasizes simple and effective purification steps like washing, filtration, and recrystallization. researchgate.net

The table below summarizes the shift from traditional methods to greener alternatives in the synthesis of cyanobenzoates.

FeatureTraditional MethodGreen Chemistry Approach
Cyanide Source Highly toxic cuprous cyanide (CuCN)In-situ generation from a formyl group via an oxime intermediate. google.comgoogle.com
Reagents Often requires harsh conditions and hazardous materials.Use of less toxic reagents like hydroxylamine hydrochloride and acetic anhydride. researchgate.net
Safety Significant hazard due to the high toxicity of reagents. google.comImproved safety profile, making the process more suitable for industrial scale-up. wipo.int
Efficiency May involve multiple complex and hazardous steps.More direct and efficient conversion, leading to high yields. google.comresearchgate.net
Byproducts Generation of toxic waste streams.Reduced generation of hazardous waste.

The synthesis of this compound typically involves a multi-step reaction sequence that requires careful design and optimization for maximum efficiency and yield. A common strategy begins with a readily available substituted benzoate (B1203000) precursor.

A widely adopted synthetic route involves the following key steps:

Formylation: Introduction of a formyl (-CHO) group onto the benzene ring of a hydroxybenzoate precursor, such as methyl p-hydroxybenzoate. google.comgoogle.comgoogle.com This is often achieved using reagents like magnesium chloride, triethylamine, and paraformaldehyde. google.comgoogle.com

Cyanation: Conversion of the newly introduced formyl group into a cyano (-CN) group. google.comgoogle.comgoogle.com This step typically proceeds by first forming an oxime with hydroxylamine hydrochloride, followed by dehydration to yield the nitrile. google.comgoogle.comresearchgate.net

The table below outlines a representative multi-step synthesis pathway for a related compound, methyl 3-cyano-4-hydroxybenzoate, which illustrates the general principles.

StepReactionKey ReagentsConditionsOutcome
1 Formylation of Methyl p-hydroxybenzoateMagnesium chloride, triethylamine, paraformaldehyde, dichloromethaneOil bath heating at 60°C. google.comgoogle.comMethyl 3-formyl-4-hydroxybenzoate
2 Oximation/DehydrationHydroxylamine hydrochloride, acetyl chloride, acetonitrile/DMFHeating at 80°C for 2 hours. google.comMethyl 3-cyano-4-hydroxybenzoate

Optimization of such multi-step processes is critical. Advanced approaches, such as the use of autonomous flow reactors coupled with real-time analytics (e.g., NMR and FTIR), are being developed for complex synthesis optimization. nih.gov These self-optimization platforms can efficiently explore multiple reaction variables (like temperature, reagent concentration, and flow rate) to find the optimal conditions in a significantly shorter time, leading to high yields and space-time yields for pharmaceutically relevant products. nih.gov

Industrial Scale-Up Considerations and Process Optimization

Transitioning a synthetic route from the laboratory to an industrial scale introduces a new set of challenges that primarily revolve around cost, safety, efficiency, and robustness. For this compound and related compounds, several factors are crucial for successful process optimization and scale-up.

The primary driver for developing new industrial methods has been the move away from hazardous materials. The avoidance of highly toxic cuprous cyanide is a recurring advantage cited in modern preparation methods, which not only enhances worker safety but also simplifies waste management and regulatory compliance. google.comgoogle.comwipo.int

Process optimization for scale-up also involves simplifying work-up and purification procedures. Methods that involve straightforward extraction, filtration, and crystallization steps are preferred. researchgate.netgoogle.com For instance, after the reaction, the separation of organic and aqueous layers, followed by washing and solvent removal, are common steps designed for large-scale operations. google.com

The key considerations for the industrial production of cyanobenzoates are summarized in the table below.

ConsiderationAspectImportance for Industrial Scale-Up
Safety Reagent ToxicityAvoiding highly toxic reagents like cuprous cyanide reduces risks and compliance costs. google.comgoogle.comwipo.int
Cost Raw MaterialsUse of inexpensive and easily sourced starting materials is critical for economic viability. google.comgoogle.com
Efficiency Yield & PurityHigh reaction yields and product purity minimize waste and reduce purification costs. researchgate.netgoogle.com
Scalability Process SimplicityStraightforward reaction conditions and work-up procedures facilitate transfer to large-scale equipment. google.com
Environmental Waste Management"Green" methods that produce less toxic waste are more sustainable and cost-effective in the long run. researchgate.net

Chemical Reactivity and Transformation Pathways of Methyl 3 Cyano 2 Hydroxybenzoate

Reactions of the Cyano Group

The cyano group (C≡N) is a versatile functional group characterized by a strong triple bond and a polarized structure, which makes the carbon atom electrophilic. This allows it to undergo several important transformations.

Reduction Reactions (e.g., to Amine)

The nitrile functionality in Methyl 3-cyano-2-hydroxybenzoate can be reduced to a primary amine (-(CH₂)NH₂). This conversion is a fundamental transformation in organic synthesis, providing a route to aminomethyl-substituted aromatic compounds. The reduction requires breaking the two π-bonds of the C≡N triple bond and adding four hydrogen atoms.

A variety of reducing agents can accomplish this transformation, each with its own specific conditions and selectivities. Common methods include catalytic hydrogenation and chemical reduction with metal hydrides. Catalytic hydrogenation often employs catalysts like Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere; ammonia (B1221849) is sometimes added to minimize the formation of secondary and tertiary amine byproducts. youtube.com

Chemical reduction offers a powerful alternative. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent that readily converts nitriles to primary amines. masterorganicchemistry.comorganic-chemistry.org The reaction proceeds via two successive nucleophilic additions of a hydride ion to the electrophilic nitrile carbon. masterorganicchemistry.com Other hydride reagents, such as Borane-tetrahydrofuran (BH₃-THF) and Borane-dimethylsulfide (BH₃-SMe₂), are also effective and are typically used with heating in a solvent like THF. youtube.com

Table 1: Common Reagents for Nitrile to Primary Amine Reduction

Reagent Typical Conditions Notes
H₂/Raney Nickel Hydrogen gas, pressure, heat Ammonia (NH₃) often added to suppress side reactions. youtube.com
H₂/Pd/C Hydrogen gas, pressure Similar to Raney Nickel, NH₃ can improve selectivity. youtube.com
LiAlH₄ Diethyl ether or THF, followed by aqueous workup A very strong, non-selective reducing agent. masterorganicchemistry.comorganic-chemistry.org
BH₃-THF / BH₃-SMe₂ THF, heat More stable and manageable alternatives to LiAlH₄. youtube.com

Nucleophilic Substitution at the Nitrile Carbon

While termed substitution, reactions at the nitrile carbon are more accurately described as nucleophilic additions. The electrophilic carbon atom of the nitrile group is susceptible to attack by strong nucleophiles, such as Grignard reagents (R-MgX).

The reaction of a nitrile with a Grignard reagent, followed by an acidic workup, yields a ketone. The mechanism begins with the nucleophilic Grignard reagent attacking the nitrile's electrophilic carbon, forming an imine anion salt. masterorganicchemistry.com This intermediate is then hydrolyzed in the presence of acid to produce an imine, which is further hydrolyzed to a ketone. masterorganicchemistry.com This pathway allows for the synthesis of complex ketones by forming a new carbon-carbon bond.

Hydrolysis Pathways

The cyano group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions, proceeding through a carboxamide (amide) intermediate. masterorganicchemistry.comorganic-chemistry.org

Acid-Catalyzed Hydrolysis : In the presence of a strong acid (like H₂SO₄) and heat, the nitrile is first protonated, which increases the electrophilicity of the carbon atom. A water molecule then acts as a nucleophile, attacking the carbon. After a series of proton transfers, an amide intermediate is formed. masterorganicchemistry.com With continued heating in the acidic medium, this amide is further hydrolyzed to a carboxylic acid and an ammonium (B1175870) ion. masterorganicchemistry.com

Base-Catalyzed Hydrolysis : Under basic conditions (e.g., aqueous NaOH), a hydroxide (B78521) ion (OH⁻) acts as the nucleophile, attacking the nitrile carbon to form an imine anion. masterorganicchemistry.com Protonation by water yields an imidic acid, which tautomerizes to an amide. masterorganicchemistry.com This amide can then undergo further base-catalyzed hydrolysis to yield a carboxylate salt. A final acidification step is required to produce the neutral carboxylic acid.

Enzymatic Hydrolysis : Biocatalytic methods offer a milder alternative to chemical hydrolysis. Enzymes such as nitrilase can directly convert nitriles to carboxylic acids. utahtech.edut3db.ca Alternatively, a two-step enzymatic process involving nitrile hydratase (which converts the nitrile to an amide) and amidase (which hydrolyzes the amide to a carboxylic acid) can be employed. utahtech.edut3db.ca

Reactions of the Hydroxyl Group

The hydroxyl (-OH) group on the benzene (B151609) ring is phenolic, meaning it is directly attached to an aromatic ring. This imparts specific reactivity compared to aliphatic alcohols. It is an activating group, making the aromatic ring more susceptible to electrophilic substitution, and its proton is weakly acidic.

Esterification and Etherification Reactions

The phenolic hydroxyl group of this compound can undergo reactions to form esters and ethers.

Esterification : The hydroxyl group can be acylated to form a new ester. A common method involves reacting the phenol (B47542) with an acid anhydride (B1165640) (like acetic anhydride) or an acyl chloride in the presence of a base. miracosta.eduma.edu This reaction is distinct from the Fischer esterification used to create the methyl ester group from a carboxylic acid, as it involves the phenolic -OH acting as a nucleophile. ma.eduivypanda.com

Etherification : The most common method for converting a phenol to an ether is the Williamson Ether Synthesis. This two-step process involves first deprotonating the weakly acidic phenol with a strong base (such as sodium hydride, NaH) to form a more nucleophilic phenoxide ion. masterorganicchemistry.comlibretexts.org This phenoxide then acts as a nucleophile in an Sₙ2 reaction with a primary alkyl halide (like methyl iodide or ethyl bromide) to form the corresponding ether. youtube.commasterorganicchemistry.comlibretexts.org Using secondary or tertiary alkyl halides is less effective as they tend to favor elimination reactions. masterorganicchemistry.com

Reactions Involving Phenolic Reactivity

The hydroxyl group strongly activates the aromatic ring towards electrophilic aromatic substitution. Because the -OH group is an ortho-, para-director, incoming electrophiles will preferentially add to the positions ortho and para relative to it. In this compound, the positions ortho (C3) and para (C5) to the hydroxyl group are already substituted. The remaining ortho position (C1) is also substituted. This substitution pattern suggests that further electrophilic aromatic substitution on the ring would be sterically hindered and electronically complex.

The acidity of the phenolic proton is another key aspect of its reactivity. As mentioned, it can be removed by a strong base to form a phenoxide anion. masterorganicchemistry.comkhanacademy.org This anion is a potent nucleophile and is the key intermediate in the Williamson ether synthesis. masterorganicchemistry.comkhanacademy.org The formation of this anion is fundamental to many reactions involving the phenolic hydroxyl group.

Reactions of the Ester Group

The ester functionality of this compound is a key site for chemical transformations, allowing for the synthesis of a variety of derivatives. The primary reactions involving this group are transesterification and hydrolysis.

Transesterification Reactions

Transesterification is a process where the ester group of this compound is exchanged with a different alcohol group. This reaction can be catalyzed by either acids or bases. masterorganicchemistry.com In an acid-catalyzed reaction, a proton source, such as sulfuric acid, protonates the carbonyl oxygen of the ester, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by an alcohol. masterorganicchemistry.com The reaction is reversible, and to drive the equilibrium towards the desired product, the alcohol reactant is often used in excess as the solvent. ucla.edu

Alternatively, base-catalyzed transesterification can be achieved using a strong base, such as a sodium alkoxide. masterorganicchemistry.com The alkoxide acts as a potent nucleophile, attacking the carbonyl carbon of the ester and leading to a tetrahedral intermediate. Subsequent elimination of the methoxide (B1231860) group yields the new ester. masterorganicchemistry.com

A notable advancement in this area is the use of a tetranuclear zinc cluster as a catalyst for the transesterification of various methyl esters under mild, nearly neutral conditions. organic-chemistry.org This method has shown high efficiency and tolerance for a wide range of functional groups, suggesting its potential applicability to the transesterification of this compound with various alcohols. organic-chemistry.org

Table 1: Comparison of Transesterification Methods

Catalyst TypeReagentsReaction ConditionsKey Features
Acid-CatalyzedAlcohol (in excess), Acid (e.g., H₂SO₄)Typically requires elevated temperaturesReversible reaction; excess alcohol shifts equilibrium. ucla.edu
Base-CatalyzedAlcohol, Strong Base (e.g., Sodium Alkoxide)Often proceeds at room temperatureIrreversible due to deprotonation of the product alcohol. masterorganicchemistry.com
Zinc ClusterAlcohol, Zn₄(OCOCF₃)₆OMild (58–68 °C), nearly neutral pHTolerates various functional groups; environmentally friendly. organic-chemistry.org

Hydrolysis of the Ester Linkage

The ester linkage in this compound can be cleaved through hydrolysis to yield 3-cyano-2-hydroxybenzoic acid and methanol (B129727). This reaction can be carried out under either acidic or basic conditions.

Acid-catalyzed hydrolysis involves the protonation of the carbonyl oxygen, followed by the nucleophilic attack of water. This process is the reverse of Fischer esterification and is also an equilibrium reaction.

Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that utilizes a strong base, such as sodium hydroxide. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate which then collapses to form the carboxylate salt and methanol. The formation of the stable carboxylate salt drives the reaction to completion. Studies on the saponification of substituted methyl benzoates have shown that the reaction rates are influenced by the electronic effects of the substituents on the benzene ring. chegg.com

Table 2: Conditions for Ester Hydrolysis

ConditionCatalyst/ReagentProductsKey Characteristics
AcidicWater, Strong Acid (e.g., HCl, H₂SO₄)3-cyano-2-hydroxybenzoic acid, MethanolReversible equilibrium process.
Basic (Saponification)Strong Base (e.g., NaOH, KOH)Salt of 3-cyano-2-hydroxybenzoic acid, MethanolIrreversible reaction. chegg.com

Reactions Involving the Aromatic Ring

The aromatic ring of this compound is susceptible to various reactions, including electrophilic substitution and oxidation, influenced by the directing effects of its substituents.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) is a fundamental reaction for introducing new substituents onto the benzene ring. The position of the incoming electrophile is determined by the directing effects of the existing substituents: the hydroxyl (-OH), cyano (-CN), and methyl ester (-COOCH₃) groups.

The hydroxyl group is a powerful activating group and an ortho-, para- director due to its ability to donate electron density to the ring through resonance. chemistrytalk.orgyoutube.com Conversely, the cyano and methyl ester groups are deactivating groups and meta- directors because they withdraw electron density from the ring through both inductive and resonance effects. quizlet.comlibretexts.org

In this compound, the strong activating and ortho-, para-directing effect of the hydroxyl group at position 2 will dominate over the deactivating, meta-directing effects of the cyano and ester groups. Therefore, incoming electrophiles are most likely to substitute at the positions ortho and para to the hydroxyl group. The positions ortho to the hydroxyl group are C1 and C3. Since C3 is already substituted with the cyano group, the primary sites for electrophilic attack will be C1 (which is also para to the cyano group and meta to the ester) and C5 (which is para to the hydroxyl group and meta to both the cyano and ester groups).

Table 3: Directing Effects of Substituents on this compound

SubstituentPositionElectronic EffectDirecting Influence
-OH2Activating, Electron-donating (resonance)Ortho, Para
-CN3Deactivating, Electron-withdrawing (resonance and inductive)Meta
-COOCH₃1Deactivating, Electron-withdrawing (resonance and inductive)Meta

Peroxy Radical Formation and Atmospheric Oxidation Mechanisms

In the atmosphere, phenolic compounds can be oxidized by reactive species such as hydroxyl radicals (•OH) and ozone (O₃). copernicus.org The atmospheric oxidation of this compound is expected to be initiated primarily by the reaction with •OH radicals. This can proceed via two main pathways: hydrogen abstraction from the phenolic hydroxyl group or electrophilic addition of the •OH radical to the aromatic ring.

The subsequent reactions would involve the addition of molecular oxygen (O₂) to form peroxy radicals. These peroxy radicals are key intermediates in atmospheric chemistry and can undergo further reactions, leading to the formation of a variety of oxygenated products and contributing to the formation of secondary organic aerosols. bohrium.com The presence of the electron-withdrawing cyano and ester groups may influence the rate and mechanism of oxidation compared to simpler phenols. copernicus.org

Sonochemical Hydroxylation Investigations

Sonochemistry utilizes the energy of ultrasound to induce acoustic cavitation in liquids, which can initiate or enhance chemical reactions. wikipedia.org The collapse of cavitation bubbles generates localized hot spots with extreme temperatures and pressures, leading to the formation of reactive species such as hydroxyl radicals from the sonolysis of water. wikipedia.org

Spectroscopic and Structural Analysis of this compound Currently Unavailable in Publicly Accessible Scientific Literature

A comprehensive review of publicly available scientific databases and literature has revealed a notable absence of experimental or theoretical spectroscopic data for the chemical compound this compound. Despite extensive searches for its advanced spectroscopic characterization and structural elucidation, no specific research findings pertaining to its Nuclear Magnetic Resonance (NMR), Infrared (IR), or Raman spectroscopy could be located.

The requested detailed analysis, which includes ¹H and ¹³C NMR spectroscopic data, two-dimensional NMR connectivity assignments, and vibrational mode assignments, cannot be provided at this time due to the lack of published research on this specific molecule. Information on related, but structurally distinct, compounds such as methyl 2-hydroxybenzoate, methyl 3-hydroxybenzoate, and other cyanobenzoate derivatives is available. However, per the specific request to focus solely on this compound, this information has been excluded.

Further investigation into synthesis papers, which would typically include characterization data, also did not yield any results for this particular compound. Similarly, searches for computational chemistry studies that might predict its spectroscopic properties were unsuccessful.

Therefore, the construction of an article detailing the spectroscopic profile of this compound is not feasible until primary research on its synthesis and characterization is published and made available in the scientific domain.

Advanced Spectroscopic Characterization and Structural Elucidation

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum of Methyl 3-cyano-2-hydroxybenzoate is governed by its electronic structure, specifically the chromophores within the molecule. The primary chromophore is the substituted benzene (B151609) ring, which is influenced by three key groups: the electron-donating hydroxyl (-OH) group, the electron-withdrawing ester (-COOCH₃) group, and the strongly electron-withdrawing cyano (-CN) group.

The spectrum is expected to be dominated by π → π* transitions associated with the conjugated π-electron system of the aromatic ring. The presence of substituents (auxochromes and anti-auxochromes) modifies the energy of these transitions, typically causing a bathochromic (red) shift to longer wavelengths compared to unsubstituted benzene. A less intense n → π* transition, originating from the non-bonding lone pair electrons on the carbonyl oxygen, is also expected. nih.govmdpi.com This transition often appears as a shoulder on the main π → π* absorption band. The combination of these functional groups creates a complex electronic environment that dictates the specific absorption maxima (λ_max) of the compound.

The electronic absorption spectrum of this compound is sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. The nature of the solvent can stabilize the ground state and the excited state to different extents, leading to shifts in the absorption maxima. researchgate.net

π → π Transitions:* These transitions typically involve an excited state that is more polar than the ground state. Consequently, increasing the polarity of the solvent will stabilize the excited state more than the ground state, resulting in a bathochromic (red) shift to longer wavelengths. nih.gov

n → π Transitions:* For the carbonyl group's n → π* transition, an opposite effect is often observed. Polar protic solvents, such as ethanol (B145695) or methanol (B129727), can form hydrogen bonds with the lone pair electrons on the carbonyl oxygen. This stabilizes the ground state more than the excited state, leading to a hypsochromic (blue) shift to shorter wavelengths. nih.govmdpi.com

The solvatochromic shifts can be analyzed quantitatively using models like the Kamlet-Taft linear solvation energy relationship, which correlates the spectral shifts with solvent parameters for hydrogen bond acidity (α), hydrogen bond basicity (β), and dipolarity/polarizability (π*). mdpi.comresearchgate.netresearchgate.net

Table 2: Expected Solvatochromic Shifts for this compound

Transition TypeSolvent TypeExpected ShiftRationale
π → πIncreasing PolarityBathochromic (Red Shift)Stabilization of the more polar excited state. nih.gov
n → πPolar ProticHypsochromic (Blue Shift)Stabilization of the ground state via hydrogen bonding with the solvent. nih.govmdpi.com

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful tool for confirming the molecular weight and elucidating the structure of this compound through analysis of its fragmentation patterns. The compound has a molecular formula of C₉H₇NO₃ and a monoisotopic mass of approximately 177.04259 Da. uni.lunih.gov

In an electron ionization (EI) mass spectrum, the parent molecular ion peak, [M]⁺, would be observed at a mass-to-charge ratio (m/z) of 177. The fragmentation of this ion provides structural information. A common fragmentation pathway for methyl benzoates involves the initial loss of the methoxy (B1213986) radical (•OCH₃) or a molecule of methanol (CH₃OH). docbrown.info For this compound, the fragmentation is expected to follow a similar logic, influenced by the additional cyano group.

Key expected fragments include:

m/z 146: Resulting from the loss of the methoxy group (•OCH₃, 31 Da) from the molecular ion. docbrown.info

m/z 118: Subsequent loss of carbon monoxide (CO, 28 Da) from the m/z 146 fragment, a common fragmentation for phenolic compounds. docbrown.info

High-resolution mass spectrometry (HRMS) can distinguish between ions of the same nominal mass but different elemental compositions, providing unambiguous confirmation of the chemical formula of the parent ion and its fragments.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

m/zProposed Ion StructureLost Fragment
177[C₉H₇NO₃]⁺(Molecular Ion)
146[C₈H₄NO₂]⁺•OCH₃
118[C₇H₄NO]⁺CO

Mass spectrometry, particularly when coupled with chromatographic techniques like GC-MS or LC-MS, is invaluable for quality control and process monitoring in the synthesis of this compound.

Purity Assessment: HRMS can determine the elemental composition of the synthesized compound with high accuracy. By comparing the measured accurate mass of the molecular ion to the calculated theoretical mass (177.04259 Da), the identity and purity of the product can be unequivocally confirmed. Any significant deviation or the presence of other ions would indicate impurities or side products.

Reaction Monitoring: The synthesis of this compound may involve multiple steps, such as the conversion of a formyl group into a cyano group on a precursor molecule. google.comgoogle.comwipo.int MS can be used to monitor the progress of such reactions in real-time or by analyzing aliquots from the reaction mixture. By tracking the disappearance of the starting material's molecular ion peak and the corresponding appearance and increase in the intensity of the product's molecular ion peak (m/z 177), chemists can determine the optimal reaction time and conditions, ensuring the reaction has gone to completion.

Compound Index

An extensive search of publicly available scientific literature and chemical databases has been conducted to gather information on the chemical compound "this compound" for the purpose of generating a detailed article. The specific focus of the requested article was on the advanced spectroscopic characterization and structural elucidation of this compound, with a particular emphasis on X-ray Diffraction (XRD) studies and combined spectroscopic and chromatographic techniques like LC-MS/MS.

Despite a thorough investigation, no specific experimental data or detailed research findings concerning the X-ray diffraction analysis or LC-MS/MS studies for "this compound" could be located in the public domain. While some commercial suppliers list the compound and indicate the availability of analytical data upon request, this information is not published in peer-reviewed literature or accessible databases. bldpharm.com

The search yielded information on related compounds, such as other isomers of methyl cyanohydroxybenzoate and various benzoic acid derivatives. However, in strict adherence to the request to focus solely on "this compound," this information cannot be used as a substitute.

Therefore, it is not possible to provide the requested article with the specified sections on "Advanced X-ray Diffraction (XRD) Studies for Solid-State Structure" and "Combined Spectroscopic and Chromatographic Techniques (e.g., LC-MS/MS) for Complex Mixture Analysis" due to the absence of the necessary scientific data. The creation of scientifically accurate content, including data tables and detailed research findings, is contingent upon the availability of such primary data.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Molecular Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, starting with its three-dimensional shape and the distribution of electrons.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to determine the optimal geometric structure and electronic properties of molecules. In a theoretical study of Methyl 3-cyano-2-hydroxybenzoate, DFT would be employed to find the molecule's lowest energy conformation. This process, known as geometry optimization, involves calculating the forces on each atom and adjusting their positions until a stable structure (a minimum on the potential energy surface) is located.

The calculations would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles. Furthermore, DFT provides crucial information about the electronic structure, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. The distribution of these frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack. The electron-withdrawing nature of the cyano group is known to influence the electronic properties and reactivity of aromatic compounds. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Analysis

To understand how this compound interacts with light, particularly in the context of its UV-Vis spectrum, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. nih.gov TD-DFT calculates the energies of electronic transitions from the ground state to various excited states.

This analysis provides the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax) in a UV-Vis spectrum. It also yields the oscillator strength for each transition, which relates to the intensity of the corresponding spectral peak. By analyzing the molecular orbitals involved in the most significant electronic transitions (e.g., HOMO to LUMO), researchers can characterize the nature of these excitations, such as n→π* or π→π* transitions. This information is vital for designing molecules with specific optical properties.

Basis Set Selection and Level of Theory Considerations

The accuracy of any quantum chemical calculation is highly dependent on the chosen level of theory (the specific functional) and the basis set.

Level of Theory: This refers to the DFT functional used. A wide variety of functionals exist, from simple Local Density Approximations (LDA) to more complex Generalized Gradient Approximations (GGA), hybrid functionals (like B3LYP), and range-separated hybrids. Hybrid functionals, which mix a portion of exact Hartree-Fock exchange, are often favored for their balance of accuracy and computational cost in describing organic molecules. nih.gov

Basis Set: A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets provide a more accurate description of the electron distribution but at a higher computational cost. Pople-style basis sets (e.g., 6-31G(d), 6-311+G(d,p)) and Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ) are commonly used. The "aug" prefix indicates the addition of diffuse functions, which are important for describing anions and weak interactions, while polarization functions (d,p) allow for more flexibility in describing bond shapes.

The selection of an appropriate functional and basis set is a critical step and is often validated by comparing calculated results against experimental data for related compounds.

Spectroscopic Parameter Prediction and Validation

A key application of computational chemistry is the prediction of spectroscopic data, which can aid in the interpretation of experimental spectra or even serve as a predictive tool.

Prediction of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating the NMR isotropic shielding constants of nuclei like ¹H and ¹³C. nih.gov These shielding constants are then converted into chemical shifts (δ) by referencing them against a standard compound, usually tetramethylsilane (B1202638) (TMS).

Predicted chemical shifts for the protons and carbons in this compound can help in assigning the signals in an experimental spectrum. The accuracy of these predictions allows for the confident structural assignment of the molecule and its conformers.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound (Note: Specific computational data for this molecule is not available in the reviewed literature. The table below is a template for what such data would include.)

Atom Position Predicted ¹³C Chemical Shift (ppm) Predicted ¹H Chemical Shift (ppm)
C=O Data not available -
C-OH Data not available -
C-CN Data not available -
C≡N Data not available -
Aromatic C-H Data not available Data not available
Aromatic C-H Data not available Data not available
Aromatic C-H Data not available Data not available
O-CH₃ Data not available Data not available

Simulation of IR and UV-Vis Spectra

Computational methods can generate theoretical spectra that closely resemble experimental ones.

IR Spectrum: After a DFT geometry optimization, a frequency calculation is performed. This yields the vibrational frequencies and their corresponding intensities. Each frequency corresponds to a specific vibrational mode of the molecule, such as the C≡N stretch of the nitrile group, the C=O stretch of the ester, the O-H stretch of the hydroxyl group, and various C-H and C-C vibrations within the aromatic ring. The calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other method-inherent approximations.

UV-Vis Spectrum: As described in the TD-DFT section (5.1.2), the calculated excitation energies (in nm) and their oscillator strengths can be used to plot a theoretical UV-Vis spectrum. This simulated spectrum is typically broadened using a Gaussian function to better resemble the broad absorption bands observed in experimental solution-phase spectra.

Table 2: Predicted Vibrational and Electronic Spectra Data for this compound (Note: Specific computational data for this molecule is not available in the reviewed literature. The table below is a template for what such data would include.)

Spectral Type Key Transition / Vibration Predicted Wavenumber (cm⁻¹) / Wavelength (nm) Predicted Intensity
IR O-H stretch Data not available Data not available
IR C≡N stretch Data not available Data not available
IR C=O stretch Data not available Data not available
UV-Vis π → π* Data not available Data not available

Molecular Dynamics and Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can reveal the conformational flexibility and thermodynamic stability of different molecular shapes. Conformational analysis, a key component of these studies, aims to identify the stable arrangements of atoms (conformers) and the energy barriers between them.

For a molecule like this compound, with its rotatable ester group and adjacent functional groups, conformational analysis is essential. The rotation around the C-C and C-O single bonds allows the molecule to adopt various conformations. Quantum chemical methods, such as Density Functional Theory (DFT), are often employed to calculate the potential energy surface associated with these rotations. Studies on similar simple esters, like methyl acetate (B1210297) and methyl propanoate, have shown that planar cis conformations of the ester group are generally favored energetically. researchgate.net For this compound, a key area of investigation would be the rotational barrier of the methyl ester group and how it is influenced by the potential for intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen or the cyano group.

MD simulations can further explore how the molecule behaves in a solvent environment, tracking the conformational changes and intermolecular interactions over nanoseconds. This provides a dynamic picture of how the molecule might interact with other molecules, which is fundamental to understanding its behavior in solution and its potential for crystal formation or biological interactions.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the intricate pathways of chemical reactions. It allows chemists to map out the energetic landscape that connects reactants to products, providing a detailed, step-by-step view of bond-breaking and bond-forming events.

Transition State Theory (TST) is a fundamental concept used to describe the rates of chemical reactions. fiveable.me It postulates that reactants must pass through a high-energy state, known as the transition state, on their way to becoming products. This transition state is a first-order saddle point on the potential energy surface, representing an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. github.io

Computational methods, particularly those based on quantum mechanics, are used to locate the precise geometry and energy of these transition states. fiveable.me By mapping the intrinsic reaction coordinate (IRC), which is the lowest-energy path connecting reactants and products via the transition state, chemists can visualize the entire reaction pathway. acs.org This mapping reveals the sequence of structural changes, such as the approach of reactants, the formation of hidden intermediates, and the separation of products. acs.org For this compound, this approach could be used to model its synthesis, such as the esterification of 3-cyano-2-hydroxybenzoic acid, or its hydrolysis back to the carboxylic acid, identifying the key energetic barriers that control these transformations.

Beyond mapping the reaction pathway, computational chemistry can predict key kinetic parameters that govern the reaction rate. jstar-research.com The most critical parameter is the activation energy (Ea), which is the energy difference between the reactants and the transition state. According to the Arrhenius equation, the reaction rate is exponentially dependent on this barrier.

Intermolecular Interactions and Crystal Packing Analysis

The arrangement of molecules in a solid-state crystal is dictated by a complex network of intermolecular interactions. Computational tools provide a way to visualize and quantify these forces, explaining the resulting crystal structure and its properties.

Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal. scirp.orgscirp.org The Hirshfeld surface of a molecule is generated by partitioning the crystal's electron density into regions associated with each molecule. This surface provides a unique picture of the molecular environment and is typically colored to map different properties.

For a hypothetical crystal of this compound, the analysis would likely reveal significant contributions from O···H/H···O contacts due to hydrogen bonding involving the hydroxyl group. The cyano group would also contribute through N···H or C···H interactions. The table below shows typical interaction percentages for a related organic molecular crystal, illustrating the kind of quantitative data this analysis provides.

Interaction TypeContribution (%)
H···H45.9%
H···N/N···H23.3%
H···C/C···H16.2%
H···O/O···H12.3%
This table is illustrative, based on data for Ethyl 2-cyano-3-(3-hydroxy-5-methyl-1H-pyrazol-4-yl)-3-phenylpropanoate, and shows the type of data obtained from Hirshfeld analysis. scirp.org

Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the three-dimensional charge distribution of a molecule. libretexts.org It calculates the electrostatic potential at the surface of a molecule, providing a guide to its reactivity. uni-muenchen.de The MEP map is color-coded to indicate different regions of charge: red typically indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. researchgate.net Green and yellow represent intermediate potentials.

For this compound, an MEP map would highlight several key features:

Negative Regions (Red/Yellow): The most electron-rich areas would be located around the oxygen atoms of the carbonyl (C=O) and hydroxyl (-OH) groups, as well as the nitrogen atom of the cyano (-C≡N) group. These sites are the most likely to act as hydrogen bond acceptors or to be attacked by electrophiles. researchgate.net

Positive Region (Blue): The most electron-deficient area would be concentrated around the hydrogen atom of the hydroxyl group. This site is a strong hydrogen bond donor and the primary location for nucleophilic attack. researchgate.net

This analysis is invaluable for predicting how the molecule will interact with itself and with other molecules, guiding the understanding of its crystal packing and its potential role in more complex chemical systems. libretexts.org

Frontier Molecular Orbital Theory (HOMO-LUMO Analysis)

A molecule with a substantial HOMO-LUMO gap is generally characterized by high kinetic stability and diminished chemical reactivity, as more energy is needed to promote an electron from the HOMO to the LUMO. aimspress.comscirp.org Conversely, a smaller energy gap is indicative of higher chemical reactivity and greater polarizability. ossila.comuni.lu Furthermore, the absolute energies of the HOMO and LUMO correlate with the molecule's ionization potential and electron affinity, respectively. uni.lu

Research Findings on Related Molecular Systems

While dedicated computational research focusing specifically on the HOMO-LUMO analysis of this compound is not prominently available in the reviewed scientific literature, valuable inferences can be drawn from studies on structurally analogous compounds. Theoretical investigations employing Density Functional Theory (DFT) have been instrumental in elucidating the electronic landscapes of various related molecules. chalcogen.roresearchgate.net

For example, a comprehensive computational analysis of salicylic (B10762653) acid derivatives has underscored the correlation between a large HOMO-LUMO gap and the high stability of these compounds. nih.gov This principle is fundamental to understanding the electronic nature of substituted benzoates.

A pertinent illustration is the DFT study of quinoline (B57606) (a benzopyridine), where the HOMO-LUMO gap was calculated to be 4.83 eV. This relatively modest energy gap facilitates intramolecular charge transfer, a phenomenon linked to its biological activity. chalcogen.ro Such studies provide a framework for interpreting the electronic behavior of related heterocyclic and aromatic systems.

Further insights come from the theoretical examination of α,β-unsaturated 2-cyanoacetamide (B1669375) derivatives. In this research, FMO analysis was key to understanding the reactivity and potential therapeutic applications of these molecules. nih.gov

To contextualize the type of data obtained from such computational analyses, the following tables present the calculated quantum chemical parameters for quinoline and another complex organic molecule.

Table 1: Calculated HOMO-LUMO energies for Quinoline using the DFT/6-31+G(d,p) method. chalcogen.ro

ParameterEnergy (eV)
EHOMO-6.646
ELUMO-1.816
Energy Gap (ΔE)4.83

In a separate study on benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, a narrow HOMO-LUMO energy gap was identified, pointing to high chemical reactivity. The spatial distribution of these frontier orbitals across the molecular structure also revealed the most probable sites for electrophilic and nucleophilic interactions.

Table 2: Calculated FMO energies for benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate.

ParameterEnergy (eV)
EHOMO-0.26751
ELUMO-0.18094
Energy Gap (ΔE)0.08657

These examples demonstrate the utility of FMO theory in predicting the electronic behavior of complex organic molecules. For this compound, the interplay between the electron-withdrawing cyano (-CN) and methyl ester (-COOCH₃) groups, and the electron-donating hydroxyl (-OH) group is expected to critically define the energy levels of the HOMO and LUMO. A specific, high-level computational study would be necessary to precisely quantify these electronic parameters for this compound.

Applications in Advanced Materials and Chemical Technologies

Role as a Building Block in Complex Organic Synthesis

The strategic placement of the hydroxyl, cyano, and ester functionalities makes Methyl 3-cyano-2-hydroxybenzoate a valuable intermediate in complex organic synthesis. The hydroxyl and cyano groups ortho to each other can participate in cyclization reactions to form various heterocyclic systems. The benzene (B151609) ring itself can undergo electrophilic substitution reactions, while the cyano and ester groups can be subjected to a variety of chemical transformations.

For instance, the cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. These transformations open pathways to a diverse range of derivatives. While specific studies on this compound are limited, the reactivity of related isomers is well-documented. For example, the cyano group in compounds like Methyl 3-cyano-4-methylbenzoate can be converted into amines and other functionalities to create novel derivatives, some of which have shown significant activity in research against cancer cell lines. Similarly, the synthesis of 3-cyano-2-pyridones, a class of heterocyclic compounds with insecticidal properties, demonstrates the utility of the cyanopyridine scaffold, which could potentially be accessed from precursors like this compound. mdpi.com

The general reactivity of the functional groups present in this compound is summarized in the table below.

Functional GroupPotential ReactionsResulting Functional Group
Cyano (-C≡N)HydrolysisCarboxylic Acid (-COOH) or Amide (-CONH₂)
ReductionAmine (-CH₂NH₂)
Cyclization ReactionsHeterocyclic rings
Hydroxyl (-OH)EtherificationEther (-OR)
EsterificationEster (-OOCR)
Participation in cyclizationHeterocyclic rings
Methyl Ester (-COOCH₃)HydrolysisCarboxylic Acid (-COOH)
AmidationAmide (-CONHR)
ReductionAlcohol (-CH₂OH)
Aromatic RingElectrophilic SubstitutionSubstituted benzene ring

This table represents potential reactions based on the functional groups present. Specific reaction conditions would need to be optimized.

Integration into Polymer Chemistry and Material Development

The bifunctional nature of this compound, possessing both a hydroxyl group and an ester, makes it a candidate for use in polymer chemistry. The hydroxyl group can act as a monomeric unit in the synthesis of polyesters and polyethers, while the cyano group can impart specific properties such as increased polarity and thermal stability to the resulting polymer.

Synthesis of Polymers with Enhanced Properties

Although direct polymerization of this compound is not widely reported, related hydroxybenzoate derivatives are utilized in creating polymers with tailored properties. For example, research into biosourced functional hydroxybenzoate-co-lactide polymers has shown that monomers derived from hydroxybenzoates can be synthesized and polymerized. nih.gov These polymers have demonstrated antimicrobial activity against pathogens like Staphylococcus aureus and are also degradable, highlighting the potential for creating functional and biocompatible materials. nih.gov The incorporation of the cyano group from this compound into such polymer backbones could further enhance properties like solvent resistance and thermal stability.

Application in Coatings and Adhesives

The functional groups in this compound are also beneficial for applications in coatings and adhesives. The hydroxyl group can participate in cross-linking reactions, a crucial process for curing coatings and adhesives to form durable films. The cyano group can improve adhesion to various substrates through dipole-dipole interactions and can also enhance the chemical resistance of the cured material. While direct application data for this specific isomer is scarce, related cyano-functionalized monomers are known to be used in the production of polymers for coatings and adhesives.

Catalytic Applications and Ligand Design

The presence of heteroatoms (oxygen and nitrogen) with lone pairs of electrons makes this compound a potential candidate for ligand design in coordination chemistry and catalysis. The hydroxyl and cyano groups can act as a bidentate chelate, binding to a metal center to form a stable complex. Such metal complexes can exhibit catalytic activity in various organic transformations. The electronic properties of the ligand, and thus the catalytic activity of the metal complex, could be fine-tuned by modifying the substituents on the aromatic ring.

Development of Fluorescent Chemosensors and Probes (based on derivatives)

Fluorescent chemosensors are molecules designed to detect specific analytes, such as metal ions, through a change in their fluorescence properties. mdpi.comnih.gov These sensors typically consist of a recognition unit that binds to the analyte and a signaling unit (fluorophore) that reports the binding event. mdpi.com Derivatives of salicylic (B10762653) acid (2-hydroxybenzoic acid) are common scaffolds for fluorescent probes.

By modifying this compound, it is possible to design novel fluorescent chemosensors. The 2-hydroxybenzoate core can serve as part of the recognition and signaling system. The cyano group can be synthetically transformed into other functional groups to create specific binding sites for target analytes. For example, arylboronic acids are known recognition moieties for saccharides and have been incorporated into fluorescent sensors. mdpi.com It is conceivable that a boronic acid functionality could be introduced to a derivative of this compound to create a sensor for such analytes. The development of chemosensors for detecting various metal ions is a significant area of research due to their environmental and biological importance. scielo.org.mxmdpi.comnih.gov

Precursor for Specialty Chemicals

This compound serves as a valuable precursor for the synthesis of more complex specialty chemicals. Its multiple functional groups allow for sequential chemical modifications to build intricate molecular architectures. For instance, a patent for the preparation of methyl 3-cyano-4-hydroxybenzoate highlights a method where a formyl group is converted to a cyano group, a transformation that underscores the utility of these compounds as synthetic intermediates. google.comgoogle.comwipo.int This type of synthetic strategy avoids the use of more toxic cyanides, making the process more suitable for industrial applications. google.com The ability to build upon the this compound framework makes it a key starting material for producing compounds used in agrochemicals and pharmaceuticals.

Future Research Directions and Emerging Opportunities

Exploration of Novel Synthetic Methodologies with Enhanced Efficiency and Selectivity

The synthesis of Methyl 3-cyano-2-hydroxybenzoate and its derivatives is a cornerstone for its application. Future research will likely focus on developing more efficient and selective synthetic routes. Current methods, such as the palladium-catalyzed cyanation of methyl 3-bromo-2-hydroxybenzoate, provide a solid foundation. wikipedia.orggoogle.com However, there is a continuous drive to improve upon these processes.

Future research in this area could explore:

Alternative Catalytic Systems: Investigating the use of more abundant and less expensive transition metals like copper or nickel as catalysts for the cyanation reaction could offer more cost-effective and sustainable synthetic pathways. evitachem.com

Photoredox Catalysis: The use of light-mediated reactions could provide milder reaction conditions, potentially leading to higher functional group tolerance and improved energy efficiency. wikipedia.org

Flow Chemistry: Transitioning from batch to continuous flow synthesis could offer benefits such as improved reaction control, enhanced safety, and easier scalability.

One-Pot Reactions: Designing multi-step reactions that can be carried out in a single reaction vessel without the need for intermediate purification would significantly improve process efficiency.

A comparative look at potential synthetic strategies is presented in Table 1.

Methodology Potential Advantages Research Focus
Palladium Catalysis High efficiency and selectivityDevelopment of more active and stable catalysts, lower catalyst loading. escholarship.org
Copper/Nickel Catalysis Lower cost, greater abundance of metalsOvercoming challenges with catalyst stability and reaction scope. evitachem.com
Photoredox Catalysis Mild reaction conditions, high selectivityDiscovery of new photocatalysts and reaction conditions. wikipedia.org
Flow Chemistry Enhanced control, scalability, and safetyReactor design and optimization for specific reaction parameters.

Table 1: Comparison of Potential Synthetic Methodologies

Advanced Mechanistic Investigations of Complex Reaction Pathways

A deeper understanding of the reaction mechanisms governing the synthesis and transformation of this compound is crucial for optimizing existing methods and designing new ones. While the general mechanism of palladium-catalyzed cyanation is understood to involve oxidative addition, transmetalation, and reductive elimination, the specific nuances for this substituted aromatic compound are yet to be fully elucidated. escholarship.orgresearchgate.net

Future mechanistic studies could involve:

Computational Modeling: Density Functional Theory (DFT) calculations can be employed to model reaction intermediates and transition states, providing insights into the reaction energetics and the role of substituents on reactivity. mdpi.com This can help in predicting the most favorable reaction pathways and in the rational design of catalysts.

In-situ Spectroscopic Techniques: Techniques such as NMR and IR spectroscopy can be used to monitor reactions in real-time, allowing for the identification of transient intermediates and a better understanding of the reaction kinetics.

Isotopic Labeling Studies: The use of isotopically labeled starting materials can help to trace the path of atoms throughout a reaction, providing definitive evidence for proposed mechanisms.

Development of New Material Science Applications with Tailored Properties

The unique combination of a nitrile, a hydroxyl, and a methyl ester group on an aromatic ring makes this compound an attractive building block for the synthesis of novel functional materials. While specific applications for this compound are not yet widely reported, the functionalities present suggest potential in several areas. The nitrile and hydroxyl groups, for instance, are known to be valuable in the formation of liquid crystals and polymers.

Emerging opportunities in material science include:

Polymer Synthesis: The hydroxyl and ester functionalities could be utilized in condensation polymerizations to create polyesters or polycarbonates with tailored properties. The cyano group could impart specific characteristics such as increased polarity or thermal stability. Research into phthalonitrile (B49051) polymers derived from dihydroxybenzene isomers has shown the potential for creating high-temperature resistant materials.

Liquid Crystals: The rigid aromatic core and polar substituents are features commonly found in liquid crystalline molecules. wikipedia.org By modifying the structure of this compound, for example, by attaching long alkyl chains, it may be possible to design new liquid crystals with specific mesophase behaviors and electro-optical properties.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrile and hydroxyl groups can act as ligands, coordinating to metal ions to form extended network structures. These materials could have applications in gas storage, separation, and catalysis.

Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research. These tools can be applied to the study of this compound to accelerate discovery and optimization processes.

Key areas for the application of AI and ML include:

Predicting Reaction Outcomes: Machine learning models can be trained on large datasets of chemical reactions to predict the products and yields of new reactions involving this compound and its derivatives.

Optimizing Reaction Conditions: AI algorithms can be used to explore the vast parameter space of a chemical reaction (e.g., temperature, solvent, catalyst, and concentration) to identify the optimal conditions for maximizing yield and selectivity, a process that is often time-consuming and resource-intensive when done manually.

Designing Novel Derivatives: Generative models can be used to design new molecules based on the this compound scaffold with desired properties for specific applications, such as improved biological activity or material characteristics.

Predicting Regioselectivity: For reactions involving further substitution on the aromatic ring, machine learning models can predict the most likely site of reaction, guiding synthetic efforts.

Sustainability Aspects in Chemical Synthesis and Application Development

In line with the growing emphasis on green chemistry, future research on this compound will need to consider the environmental impact of its synthesis and applications.

Opportunities for enhancing sustainability include:

Green Solvents: Exploring the use of greener solvents, such as water, supercritical fluids, or bio-based solvents, to replace traditional volatile organic compounds in synthetic procedures.

Biocatalysis: The use of enzymes as catalysts for the synthesis or modification of this compound could offer highly selective and environmentally benign reaction pathways. For instance, nitrile hydratases and nitrilases are known to convert nitriles to amides and carboxylic acids respectively, under mild conditions.

Renewable Feedstocks: Investigating the possibility of synthesizing the aromatic core from renewable biomass-derived starting materials rather than petroleum-based sources.

Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product, thereby minimizing waste.

Safer Reagents: Replacing toxic reagents, such as certain cyanide sources, with safer alternatives is a key goal in green chemistry. researchgate.net Research into using less toxic cyanide sources like potassium hexacyanoferrate(II) is a promising avenue. researchgate.net

The adoption of green chemistry principles in the lifecycle of this compound is summarized in Table 2.

Green Chemistry Principle Application to this compound
Prevention Designing syntheses with higher yields and fewer byproducts.
Atom Economy Utilizing addition reactions and minimizing the use of protecting groups.
Less Hazardous Chemical Syntheses Replacing toxic reagents and solvents with safer alternatives. researchgate.net
Designing Safer Chemicals Developing derivatives with reduced toxicity and enhanced biodegradability.
Safer Solvents and Auxiliaries Employing water, supercritical CO2, or biodegradable solvents.
Design for Energy Efficiency Conducting reactions at ambient temperature and pressure, possibly using photochemistry.
Use of Renewable Feedstocks Investigating biosynthetic routes from biomass.
Reduce Derivatives Avoiding unnecessary protection and deprotection steps.
Catalysis Using catalytic reagents in place of stoichiometric ones. escholarship.org
Design for Degradation Incorporating functional groups that promote biodegradability after use.
Real-time analysis for Pollution Prevention Using in-situ monitoring to prevent the formation of hazardous byproducts.
Inherently Safer Chemistry for Accident Prevention Choosing reagents and conditions that minimize the risk of explosions, fires, and releases.

Table 2: Application of Green Chemistry Principles

Q & A

Q. Table 1: Example Reaction Parameters from Analogous Compounds

StepReagent/CatalystTemp. (°C)Time (h)Yield (%)Reference
1DIPEA356~65
2KCN/CuCN5012~70

Q. Optimization Tips :

  • Monitor intermediates via TLC/HPLC to adjust stoichiometry.
  • Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive groups.

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Q. Answer :

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identify substituent patterns (e.g., hydroxyl proton at δ 10–12 ppm; cyano carbon at ~115 ppm) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in aromatic regions.
  • IR Spectroscopy : Confirm functional groups (e.g., -OH stretch ~3200 cm⁻¹, -CN ~2240 cm⁻¹).
  • HPLC-MS : Assess purity (>95%) and detect trace impurities using C18 columns with acetonitrile/water gradients .

Validation : Cross-reference data with NIST Chemistry WebBook or CCDC crystallographic databases .

Basic: What safety protocols are critical when handling this compound?

Q. Answer :

  • Engineering Controls : Use fume hoods to limit inhalation exposure (recommended airborne concentration <0.1 mg/m³) .
  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Emergency Measures :
    • Eye wash stations and emergency showers must be accessible .
    • Decontaminate spills with absorbent materials (e.g., vermiculite) and avoid aqueous rinses if compound is moisture-sensitive .

Advanced: How can researchers resolve contradictions in reported crystallographic data for this compound derivatives?

Q. Answer :

  • Database Cross-Validation : Compare unit cell parameters and hydrogen-bonding networks with Cambridge Structural Database (CSD) entries .
  • Computational Modeling : Use DFT (Density Functional Theory) to predict bond angles/lengths and validate experimental data .
  • Sample Recrystallization : Reproduce crystals in varying solvents (e.g., DMSO vs. ethanol) to assess polymorphism .

Example Discrepancy : Conflicting reports on hydroxyl group orientation can arise from solvent polarity effects during crystallization.

Advanced: How to design experiments evaluating the compound’s reactivity under varying pH and temperature conditions?

Q. Answer :

  • pH-Dependent Stability Studies :
    • Prepare buffered solutions (pH 2–12) and monitor degradation via UV-Vis spectroscopy at λ_max ~270 nm.
    • Use Arrhenius plots to calculate activation energy for thermal decomposition (40–80°C range) .
  • Competitive Reactivity Assays : Compare ester hydrolysis rates with/without cyano group protection .

Key Variable : Solvent choice (e.g., aqueous vs. aprotic) significantly impacts reaction pathways.

Advanced: How does the bioactivity of this compound compare to structural analogs like Methyl 3-amino-4-hydroxybenzoate?

Q. Answer :

  • Structural-Activity Relationship (SAR) :
    • Replace the cyano group with amino or methoxy groups to assess antibacterial potency .
    • Use MIC (Minimum Inhibitory Concentration) assays against Gram-positive/-negative strains .
  • Computational Docking : Predict binding affinity to target enzymes (e.g., dihydrofolate reductase) using AutoDock Vina .

Q. Table 2: Bioactivity Comparison of Analogous Compounds

CompoundMIC (µg/mL)Target Enzyme Binding Energy (kcal/mol)
Methyl 3-cyano-2-OH-benzoate12.5-8.2
Methyl 3-amino-4-OH-benzoate25.0-6.8

Advanced: What computational tools are recommended for interpreting complex spectral or crystallographic data?

Q. Answer :

  • Spectral Analysis :

    • MNova NMR : Simulate splitting patterns for crowded aromatic regions.
    • Gaussian 16 : Predict IR vibrational modes and compare with experimental data .
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  • Crystallography :

    • Mercury CSD : Visualize hydrogen-bonding networks and packing motifs .
    • Olex2 : Refine diffraction data and resolve disorder in crystal structures .

Training Resource : Platforms like CCDC webinars or NIST tutorials provide hands-on guidance .

Advanced: How can researchers validate synthetic methods through comparative studies?

Q. Answer :

  • Parallel Synthesis : Synthesize the compound via two distinct routes (e.g., cyanation vs. esterification-first) and compare yields/purity .
  • Green Metrics : Calculate E-factors (kg waste/kg product) to assess environmental impact of each method.
  • Robustness Testing : Introduce deliberate variations (e.g., ±5% catalyst loading) to identify critical parameters .

Case Study : A 2022 study found that DIPEA-mediated reactions reduced byproducts by 20% compared to pyridine-based methods .

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